dl-Norepinephrine hydrochloride

Overview

Description

dl-Arterenol hydrochloride: dl-Norepinephrine hydrochloride , is a synthetic compound that mimics the naturally occurring neurotransmitter norepinephrine. It is a racemic mixture, containing equal parts of the L-enantiomer (naturally occurring) and the D-enantiomer (synthetic). This compound is involved in various physiological functions, including blood pressure regulation, heart rate, and the fight-or-flight response .

Mechanism of Action

Target of Action

dl-Norepinephrine hydrochloride, also known as DL-Norepinephrine (hydrochloride), 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol hydrochloride, dl-Arterenol hydrochloride, or dl-Noradrenaline hydrochloride, primarily targets α1 and β1 adrenoceptors . These receptors are part of the sympathetic nervous system and play crucial roles in regulating cardiovascular, respiratory, and metabolic functions .

Mode of Action

This compound functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries due to its activity at the beta-adrenergic receptors . This compound mimics the sympathomimetic actions of the endogenous norepinephrine .

Biochemical Pathways

The interaction of this compound with α1 and β1 adrenoceptors triggers intracellular signaling processes mediated by G-proteins . This leads to a myriad of cardiovascular effects, including increased contractility and heart rate, as well as vasoconstriction . These effects result in increased systemic blood pressure and coronary blood flow .

Pharmacokinetics

This compound is metabolized by the enzymes monoaminoxidase and catechol-O-methyltransferase, or by reuptake into nerve terminals . Its pharmacokinetics can be modeled with a one-compartment linear model and first-order elimination . The pharmacodynamic response of norepinephrine is highly variable, depending mainly on the severity of illness .

Result of Action

The primary result of this compound’s action is the increase in systemic blood pressure and coronary blood flow . This is achieved through the compound’s vasoconstrictive effect on peripheral blood vessels and its inotropic effect on the heart . It also has an increasing effect on subendocardial oxygen tension .

Action Environment

The pharmacodynamic response of this compound can be influenced by various environmental factors. For instance, in shock states, multiple factors may blunt its pressor effect, including acidosis, hypoxia, hypocalcemia, relative steroid deficiency, and receptors down-regulation . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the physiological state of the patient .

Biochemical Analysis

Biochemical Properties

dl-Norepinephrine hydrochloride plays a significant role in biochemical reactions. It interacts with α1 and β1 adrenoceptors . The interaction with these receptors leads to various physiological responses, including the regulation of heart rate, blood pressure, and glucose metabolism .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It functions as a peripheral vasoconstrictor by acting on alpha-adrenergic receptors . It is also an inotropic stimulator of the heart and dilator of coronary arteries as a result of its activity at the beta-adrenergic receptors .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been used to investigate the effects of adrenergic drugs on lantern of larval fly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For example, in a study involving healthy dogs anesthetized with isoflurane, this compound was administered at three doses: low, medium, and high. The study found significant increases in systolic and mean arterial pressure with medium and high dose treatments .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: dl-Arterenol hydrochloride can be synthesized through various chemical reactions. A common method involves the condensation of vanillin with ethanolamine, followed by a series of reduction and protection-deprotection steps. Another method involves reacting 3,4-dihydroxy-α-haloacetophenone with hexamethylenetetramine to provide a hexamine salt, followed by hydrolysis and hydrogenation .

Industrial Production Methods: Industrial production of dl-Arterenol hydrochloride typically involves large-scale synthesis using the aforementioned methods, ensuring high purity and yield. The process may include additional purification steps such as crystallization and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: dl-Arterenol hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and sulfonyl chlorides.

Major Products Formed:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroxy derivatives.

Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

Management of Hypotension

dl-Norepinephrine is widely recognized as a first-line treatment for acute hypotension, especially in critically ill patients. It is particularly effective in cases where fluid resuscitation fails to restore adequate blood pressure. The compound acts primarily on alpha-1 adrenergic receptors to induce vasoconstriction, thereby increasing systemic vascular resistance and improving blood pressure .

- Indications :

- Sepsis-induced hypotension

- Cardiac arrest with profound hypotension

- Post-operative hypotension

- Hypotension following spinal anesthesia

Adjunct Therapy in Cardiac Conditions

Norepinephrine is also utilized as an adjunct therapy in various cardiac conditions. Its ability to enhance cardiac output through beta-1 adrenergic receptor stimulation makes it valuable in treating heart failure and cardiogenic shock .

Hepatorenal Syndrome

Recent studies have indicated that norepinephrine may be effective in reversing hepatorenal syndrome (HRS), particularly when terlipressin is unavailable. Although its efficacy compared to terlipressin is still under evaluation, norepinephrine has shown potential for improving renal function in patients with cirrhosis .

Pharmacological Properties

dl-Norepinephrine hydrochloride exhibits unique pharmacokinetic and pharmacodynamic properties that make it suitable for various therapeutic applications:

- Mechanism of Action : It primarily stimulates alpha-1 and beta-1 adrenergic receptors, leading to increased vascular tone and improved cardiac contractility .

- Pharmacokinetics : The drug has a rapid onset of action when administered intravenously, with effects lasting for a short duration, necessitating continuous infusion in critical care settings .

- Adverse Effects : Common side effects include hypertension, reflex bradycardia, and potential ischemic complications due to excessive vasoconstriction .

Research Applications

In addition to its clinical uses, this compound is employed in various research contexts:

Neuroscience Studies

As a neurotransmitter, norepinephrine plays a vital role in neuronal signaling. Research involving dl-norepinephrine focuses on its effects on neuronal activity and its role in modulating stress responses and mood disorders .

Pharmacological Investigations

Studies often utilize dl-norepinephrine to investigate adrenergic receptor functions and the cellular mechanisms underlying cardiovascular responses. For example, it has been used to evaluate the effects of adrenergic drugs on cardiac tissues and other biological systems .

Material Science

Norepinephrine's chemical properties have led to applications beyond biology; it is being explored for functionalizing materials such as graphene oxide, enhancing their properties for various technological applications .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A meta-analysis found that using norepinephrine as an adjunct therapy significantly reduced mortality rates in patients with septic shock compared to other vasoactive agents .

- Case Study 2 : In patients undergoing cesarean delivery under spinal anesthesia, prophylactic administration of norepinephrine effectively managed hypotension without significantly increasing adverse events .

Comparison with Similar Compounds

L-Norepinephrine hydrochloride: The naturally occurring enantiomer of dl-Arterenol hydrochloride.

Epinephrine hydrochloride: Another catecholamine with similar physiological effects but different receptor affinities.

Dopamine hydrochloride: A precursor to norepinephrine with distinct physiological roles .

Uniqueness: dl-Arterenol hydrochloride is unique due to its racemic nature, containing both L- and D-enantiomers. This allows it to mimic the effects of naturally occurring norepinephrine while also providing insights into the effects of the synthetic enantiomer .

Biological Activity

dl-Norepinephrine hydrochloride, a synthetic form of the naturally occurring neurotransmitter norepinephrine, plays a significant role in various physiological processes. This article provides an in-depth examination of its biological activity, including its pharmacodynamics, receptor interactions, and relevant case studies.

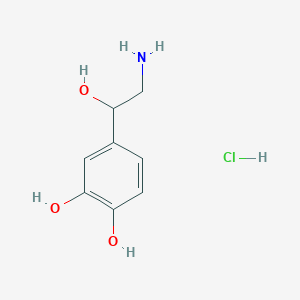

Chemical and Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₁NO₃·HCl |

| Molecular Weight | 205.64 g/mol |

| Density | 1.397 g/cm³ |

| Boiling Point | 442.6 °C |

| Melting Point | 140-144 °C (dec.) |

| CAS Number | 55-27-6 |

This compound is categorized as a sympathomimetic agent, primarily acting on alpha (α) and beta (β) adrenergic receptors, specifically α1 and β1 adrenoceptors. It is known to increase subendocardial oxygen tension and has significant implications in cardiovascular physiology and pharmacotherapy .

dl-Norepinephrine exerts its effects by binding to adrenergic receptors:

- α1 Adrenoceptors : Activation leads to vasoconstriction, increasing peripheral resistance and blood pressure.

- β1 Adrenoceptors : Primarily located in the heart, their activation enhances cardiac contractility and heart rate.

The compound's ability to induce contraction in vascular tissues has been demonstrated through various studies. For instance, it was found to induce significant contractions in bovine arterial strips with effective concentrations (EC50) around 0.87 to 0.92 µM .

Cardiovascular Effects

dl-Norepinephrine is often used in clinical settings to manage hypotension, particularly in critical care settings. Its pharmacological profile includes:

- Increased Cardiac Output : Through enhanced myocardial contractility.

- Vasoconstriction : Leading to increased systemic vascular resistance.

- Enhanced Oxygen Delivery : By improving perfusion pressure in vital organs.

Stability and Degradation Studies

Stability studies have shown that dl-norepinephrine solutions can degrade under certain conditions. For example, a study indicated that solutions stored at room temperature without light exposure showed significant degradation over time, emphasizing the importance of storage conditions for maintaining drug efficacy .

Clinical Application

A notable case involved the use of dl-norepinephrine in treating septic shock. In this scenario, patients exhibited improved hemodynamic stability when administered norepinephrine compared to other vasopressors like dopamine. The study highlighted that norepinephrine effectively maintained mean arterial pressure while minimizing adverse effects associated with higher doses of dopamine.

Research Findings

Research has demonstrated that dl-norepinephrine can modulate inflammatory responses through its action on adrenergic receptors. A study exploring its effects on cytokine release showed that norepinephrine could inhibit pro-inflammatory cytokines, suggesting potential therapeutic roles beyond cardiovascular applications .

Properties

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c9-4-8(12)5-1-2-6(10)7(11)3-5;/h1-3,8,10-12H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTFHMSZCSUVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80954552 | |

| Record name | Norepinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55-27-6, 329-56-6 | |

| Record name | (±)-Norepinephrine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Noradrenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055276 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Arterenol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norepinephrine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80954552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-α-(aminomethyl)-3,4-dihydroxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NOREPINEPHRINE HYDROCHLORIDE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7W3827X38V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does dl-Noradrenaline hydrochloride interact with the cardiovascular system?

A1: [dl-Noradrenaline hydrochloride induces vasoconstriction in both canine femoral arteries and veins, indicating its action on alpha-adrenergic receptors within the vasculature []]. [The research suggests a greater prevalence of alpha1-adrenoceptors in both arteries and veins, with a possible minor presence of alpha2-adrenoceptors in veins []]. This vasoconstrictive effect leads to an increase in perfusion pressure in isolated vessel preparations [].

Q2: Are there differences in the vascular response to dl-Noradrenaline hydrochloride between arteries and veins?

A2: [Yes, although dl-Noradrenaline hydrochloride induces vasoconstriction in both canine femoral arteries and veins, the sensitivity to other vasoactive substances differs between them []]. [For instance, serotonin elicits significantly stronger vasoconstriction in arteries compared to veins, suggesting a difference in the density and/or subtype of serotonin receptors []]. [Conversely, histamine and adenosine-5'-triphosphate (ATP) exhibit more potent vasoconstriction in veins than in arteries, indicating variations in purinergic receptor distribution []].

Q3: Can dl-Noradrenaline hydrochloride form complexes with other molecules?

A3: [Yes, research has shown that dl-Noradrenaline hydrochloride can form a 1:1 complex with cyclo(L-Phe-L-Pro)4 []]. [This complex is stabilized by hydrogen bonds between the carbonyl groups of specific phenylalanine and proline residues in the cyclic peptide and the ammonium group of dl-Noradrenaline hydrochloride []].

Q4: How is dl-Noradrenaline hydrochloride metabolized and excreted in humans?

A4: [Following intravenous infusion of dl-Noradrenaline hydrochloride in humans, it is primarily excreted in urine, with typical daily amounts ranging from 20-40 μg []]. [This output can significantly increase under specific conditions like intense physical activity or in the presence of a pheochromocytoma []].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.